Clozapine N-oxide is a synthetic compound primarily recognized as a ligand for Designer Receptors Exclusively Activated by Designer Drugs, commonly referred to as DREADDs. It is derived from clozapine, an antipsychotic medication, and serves as a crucial tool in chemogenetics, allowing researchers to manipulate neuronal activity in vivo with high specificity and temporal control. Clozapine N-oxide is particularly notable for its ability to activate engineered muscarinic receptors in both in vitro and in vivo settings, making it invaluable for neuroscientific research .
Clozapine N-oxide is classified as a synthetic organic compound with the molecular formula and a molecular weight of approximately 342.82 g/mol. It is categorized under the class of muscarinic receptor agonists and is often utilized in studies involving neuropharmacology and behavioral neuroscience .
The synthesis of Clozapine N-oxide typically involves the oxidation of clozapine using various oxidizing agents. One of the most common methods employs meta-chloroperoxybenzoic acid (mCPBA), which yields Clozapine N-oxide with high efficiency, generally between 86% to 94% .
Recent advancements have introduced alternative methods for synthesizing Clozapine N-oxide on a gram scale using Oxone, a more cost-effective oxidizing agent. This method allows for the production of significant quantities necessary for extensive animal studies without the prohibitive costs associated with purchasing clozapine from specialized suppliers .
The synthesis process can be summarized as follows:
Clozapine N-oxide has a complex molecular structure characterized by multiple functional groups, including a chlorinated aromatic system and a piperazine moiety. The structural formula can be represented as follows:
The InChI Key for Clozapine N-oxide is WYRDWWAASBTJLM-UHFFFAOYSA-N, which aids in its identification in chemical databases . The compound's melting point ranges between 235 °C to 237 °C, indicating its solid state at room temperature .
Clozapine N-oxide primarily participates in redox reactions where it can be reduced back to clozapine under certain physiological conditions. Studies have shown that after administration in vivo, Clozapine N-oxide can revert to clozapine, which may have implications for its pharmacological effects and metabolism .
The primary reaction pathway observed includes:
Clozapine N-oxide functions by selectively activating engineered muscarinic receptors (hM3Dq and hM4Di) that have been modified to respond exclusively to this ligand. Upon administration, Clozapine N-oxide binds these receptors, leading to downstream signaling cascades that modulate neuronal activity.
The activation mechanism involves:
Clozapine N-oxide exhibits several notable physical properties:
Chemical properties include its classification as hazardous under OSHA guidelines due to its acute toxicity if ingested .
Clozapine N-oxide has become an essential tool in various fields of research, particularly in neuroscience:
Clozapine N-Oxide (CNO), chemically designated as 3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine, represents a pivotal compound at the intersection of medicinal chemistry and neuroscience. As the N-oxide derivative of the atypical antipsychotic clozapine, CNO occupies a unique niche in pharmacology. Its molecular structure (C₁₈H₁₉ClN₄O) features a tricyclic dibenzodiazepine core modified by a charged N-methylpiperazine N-oxide moiety, resulting in a molecular weight of 342.82 g/mol [2] [3]. This structural relationship to clozapine is biochemically significant, as enzymatic reduction readily converts CNO back to its parent compound in vivo. Initially characterized as a pharmacologically inactive metabolite, CNO gained prominence as the ligand of choice for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), enabling precise control of neuronal activity in research settings. Its journey from presumed inert metabolite to a tool of neuroscientific innovation—and subsequent revelations about its biological activity—epitomizes the dynamic nature of pharmacological discovery [3] [5].
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | [3] |
Chemical Formula | C₁₈H₁₉ClN₄O | [2] [10] |
Molecular Weight | 342.82 g/mol | [2] [10] |
CAS Registry Number | 34233-69-7 | [10] |
UNII Identifier | MZA8BK588J | [2] |
SMILES Notation | [O-][N+]1(C)CCN(C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)CC1 | [10] |
Key Structural Feature | N-oxidized piperazine ring | [3] [5] |
CNO belongs to the dibenzodiazepine class of compounds, sharing structural homology with clozapine but distinguished by its N-oxide functional group on the piperazine nitrogen. This modification significantly alters its physicochemical properties, including polarity and blood-brain barrier permeability. Pharmacologically, CNO is classified as a chemogenetic actuator rather than a therapeutic agent in its own right. Its primary defined mechanism of action is through high-affinity agonism at engineered muscarinic-based DREADDs (hM3Dq and hM4Di), with EC₅₀ values of approximately 6.0 nM and 8.1 nM, respectively [8] [10]. Crucially, CNO exhibits a distinct pharmacokinetic-dynamic divergence: while capable of binding endogenous receptors at higher concentrations, its intended pharmacological profile centers exclusively on synthetic receptors. Analytical characterization reveals CNO's metabolic instability, undergoing both enzymatic and non-enzymatic reduction back to clozapine across species, including mice, rats, and humans. This conversion complicates its pharmacological classification, as its effects increasingly reflect the broad receptor profile of its metabolic product [4] [8] [9].
The historical trajectory of CNO reflects a significant paradigm shift in neuropharmacology. Following the initial engineering of DREADDs by Armbruster et al. (2007), CNO was selected as the activating ligand based on the premise of its biological inertness—specifically, its purported inability to activate endogenous receptors or cross the blood-brain barrier [3]. Early studies reinforced this view; Guettier et al. (2009) reported minimal brain penetration in mice, while Jann et al. (1994) failed to detect significant clozapine formation in Wistar rats after CNO administration [6] [8]. This perceived inertness underpinned the rapid adoption of CNO-DREADD systems across neuroscience, facilitating thousands of studies probing neural circuits. However, this paradigm began to unravel around 2016-2017 when multiple independent investigations yielded contradictory evidence. MacLaren et al. (2016) documented dose-dependent behavioral effects in wild-type Long-Evans rats, including reduced acoustic startle response and attenuated amphetamine-induced hyperlocomotion after CNO administration [6]. Concurrently, Gomez et al. (2017) provided conclusive evidence of significant back-conversion to clozapine in rats, with clozapine—not CNO—identified as the primary brain-penetrant DREADD activator [3] [7]. These findings fundamentally challenged the initial assumptions, revealing that CNO's effects stemmed partly from its conversion to a pharmacologically active compound with known neuromodulatory properties [4] [8].
Year | Study | Key Finding | Implication |
---|---|---|---|
2016 | MacLaren et al. [6] | CNO (1-5 mg/kg) reduced acoustic startle response and attenuated amphetamine-induced hyperlocomotion in wild-type rats | First behavioral evidence of off-target effects |
2017 | Gomez et al. [3] [7] | Demonstrated reverse metabolism of CNO to clozapine in rats; clozapine activates DREADDs in brain | Explained behavioral effects; questioned CNO's direct role |
2018 | Manvich et al. [4] | CNO back-conversion to clozapine confirmed in mice; produced clozapine-like interoceptive effects | Species generalization (mice); drug discrimination evidence |
2019 | Jendryka et al. [8] | CNO and C21 altered sleep architecture and EEG spectra in wild-type mice | Broad physiological impact beyond behavior; C21 not metabolized to clozapine |
Despite revelations about its metabolism, CNO remains integral to chemogenetics, albeit with refined experimental frameworks. DREADD technology utilizes engineered G-protein-coupled receptors (GPCRs), typically derived from human muscarinic receptors (hM3Dq for neuronal activation, hM4Di for inhibition). These receptors are unresponsive to endogenous acetylcholine but exhibit high sensitivity to CNO at nanomolar concentrations. Upon viral or transgenic expression in targeted cell populations, CNO administration enables temporally controlled modulation of specific neural circuits [3] [10]. The neuroscientific utility of this system is profound: researchers have elucidated circuits governing sleep-wake regulation, reward processing, fear conditioning, and neuroendocrine function using CNO-DREADD approaches. For example, CNO activation of inhibitory DREADDs in hypothalamic neurons demonstrated their necessity in REM sleep suppression, while excitatory DREADDs in amygdala neurons revealed their sufficiency in fear expression [1] [7].
However, the discovery of CNO's back-conversion necessitated critical methodological refinements. Modern DREADD experiments now mandate strict control groups—DREADD-free animals receiving identical CNO doses—to differentiate specific DREADD-mediated effects from clozapine-driven background activity [1] [6]. Pharmacokinetic studies further revealed that while CNO does cross the blood-brain barrier (contrary to early reports), its free brain concentrations are substantially lower than those of clozapine formed via peripheral metabolism. This metabolic reality spurred the development of alternative ligands like compound 21 (C21) and deschloroclozapine (DCZ), designed for improved metabolic stability and brain penetrance [3] [8] [10]. Quantitative comparisons show C21 exhibits superior potency (hM4Di EC₅₀ = 2.95 nM vs. CNO's 8.1 nM) and brain penetration, while DCZ offers picomolar affinity. Nevertheless, CNO persists in research due to its well-characterized effects and the historical depth of data obtained using this ligand, provided appropriate controls are implemented [8] [10].
Ligand | Receptor Potency (EC₅₀) | Brain Penetration | Back-Conversion to Clozapine | Key Advantages/Limitations |
---|---|---|---|---|
CNO | hM3Dq: ~6.0 nM [10] hM4Di: ~8.1 nM [8] | Moderate (CSF levels ~EC₅₀ at 15-30 min post 3.5 mg/kg) [8] | Significant (yields bioactive clozapine) [4] [8] | Well-established; requires rigorous controls for off-target effects |
Clozapine | hM3Dq: ~1.1 nM [10] hM4Di: ~0.42 nM [8] | High (brain:plasma ratio ~24:1) [7] | N/A (parent compound) | Potent but broad endogenous receptor activity limits utility |
Compound 21 | hM3Dq: ~1.7 nM [10] hM4Di: ~2.95 nM [8] | High and prolonged [8] | Minimal [1] [8] | Improved selectivity; lower effective doses required |
Deschloroclozapine (DCZ) | hM3Dq: 0.03 nM [3] | High | None known | Exceptional potency; newer ligand with less extensive validation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7